molecular formula C15H20O2 B253877 C15H20O2

C15H20O2

Cat. No.: B253877
M. Wt: 232.32 g/mol
InChI Key: POSQUAUQQCPXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C15H20O2: is an organic compound with the molecular formula This compound and a molecular weight of 232.32 g/mol . This compound features a butanoic acid backbone with a methyl group and a tetrahydronaphthalene moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H20O2 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and 3-methylbutanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common conditions include refluxing in the presence of acids or bases to promote esterification or amidation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C15H20O2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

C15H20O2 has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C15H20O2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 4-Hydroxy-6-[2-(2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)ethyl]-2H-pyran-2-one

Uniqueness

C15H20O2 is unique due to its specific structural features, such as the combination of a butanoic acid backbone with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17)

InChI Key

POSQUAUQQCPXQW-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Canonical SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Origin of Product

United States

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